Tmpte

Description

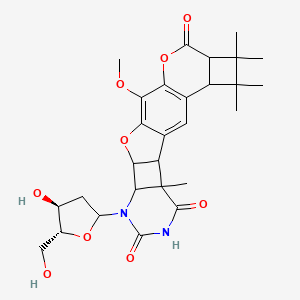

Trimethylolpropane Triglycidyl Ether (TMPTE) is a trifunctional aliphatic glycidyl ether epoxy monomer widely utilized as a crosslinking agent in polymer electrolytes, bio-lubricants, and coatings. Its molecular structure features three reactive epoxide groups, enabling robust network formation through cationic ring-opening polymerization (e.g., with LiFSI initiators) .

Properties

CAS No. |

94591-68-1 |

|---|---|

Molecular Formula |

C28H34N2O9 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

16-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-11-methoxy-5,5,6,6,20-pentamethyl-9,13-dioxa-16,18-diazahexacyclo[10.9.0.03,10.04,7.014,21.015,20]henicosa-1,3(10),11-triene-8,17,19-trione |

InChI |

InChI=1S/C28H34N2O9/c1-26(2)15-10-7-11-16-20(38-18(11)21(36-6)19(10)39-23(33)17(15)27(26,3)4)22-28(16,5)24(34)29-25(35)30(22)14-8-12(32)13(9-31)37-14/h7,12-17,20,22,31-32H,8-9H2,1-6H3,(H,29,34,35)/t12-,13+,14?,15?,16?,17?,20?,22?,28?/m0/s1 |

InChI Key |

ATXBJKXCSFZKBX-FNGWQMIZSA-N |

SMILES |

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7CC(C(O7)CO)O)C)OC4=C3OC)C |

Isomeric SMILES |

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7C[C@@H]([C@H](O7)CO)O)C)OC4=C3OC)C |

Canonical SMILES |

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7CC(C(O7)CO)O)C)OC4=C3OC)C |

Synonyms |

thymidine-8-methoxypsoralen tetramethylethylene diadduct TMPTE |

Origin of Product |

United States |

Comparison with Similar Compounds

TMPTE is compared with structurally or functionally analogous compounds in two primary domains: polymer electrolytes and bio-lubricants .

Polymer Electrolytes

This compound vs. Polyethylene Oxide (PEO) and Polymethyl Methacrylate (PMMA)

This compound-based gel polymer electrolytes (GNPEs) demonstrate distinct advantages over conventional PEO and PMMA electrolytes:

Key Findings :

- Flexibility : this compound’s lower Tg (-23°C) enables superior chain mobility at room temperature compared to PEO’s semi-crystalline structure, which requires elevated temperatures for ion conduction .

- Stability : GNPEs maintain stability up to 150°C, outperforming PEO and PMMA in high-temperature applications .

This compound vs. Polyethylene Glycol Diglycidyl Ether (PEGDGE)

In asphalt regeneration, this compound outperforms PEGDGE as a styrene-butadiene-styrene (SBS) modifier:

- Elastic Recovery : this compound-restored asphalt achieved 89% recovery vs. 76% for PEGDGE under thermal-oxidative aging .

- Fatigue Resistance : this compound reduced fatigue cracking by 40% compared to PEGDGE in pressure-aged systems .

Bio-Lubricants

This compound vs. Neopentyl Glycol (NPG) and Pentaerythritol Esters

This compound triesters are compared with other polyol esters in terms of synthesis efficiency and performance:

Key Findings :

- Efficiency : Microwave-assisted synthesis reduces this compound production time to 10 minutes (vs. 1 hour conventionally), with yields up to 63% .

- Thermal Resistance : this compound’s decomposition temperature (449.9°C) surpasses most bio-lubricants, making it suitable for high-temperature industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.